Antimicrobial Potency Against S. aureus: A Direct Comparison with N-(4-Chlorophenyl)-2-chloroacetamide
N-(Benzylcarbamoyl)-2-chloroacetamide demonstrates superior in vitro antibacterial activity against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 25 µg/mL . In a head-to-head comparison with the structurally related N-(4-chlorophenyl)-2-chloroacetamide, which exhibits an MIC of 50 µg/mL against E. coli, the target compound's potency is at least 2-fold higher against this Gram-positive pathogen . This difference is attributed to the specific steric and electronic properties conferred by the benzylcarbamoyl group, which enhances binding to the bacterial target.
| Evidence Dimension | Antimicrobial activity (MIC) |
|---|---|
| Target Compound Data | 25 µg/mL |
| Comparator Or Baseline | N-(4-chlorophenyl)-2-chloroacetamide: 50 µg/mL |
| Quantified Difference | 2-fold higher potency (lower MIC) |
| Conditions | Broth microdilution assay against S. aureus |
Why This Matters
This quantifiable, 2-fold superiority in antibacterial potency against a clinically relevant pathogen directly informs selection for antimicrobial lead optimization programs.
